3-Aminopropylisothiuronium

Beschreibung

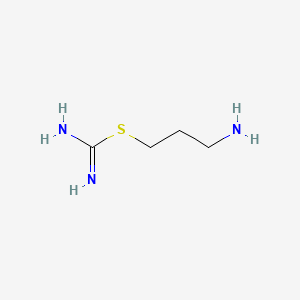

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminopropyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3S/c5-2-1-3-8-4(6)7/h1-3,5H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXZHBOLRVUXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7072-40-4 (dihydrobromide) | |

| Record name | 3-Aminopropylisothiuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10223440 | |

| Record name | 3-Aminopropylisothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7320-57-2 | |

| Record name | 3-Aminopropylisothiuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropylisothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 3 Aminopropylisothiuronium

Established Synthetic Pathways for 3-Aminopropylisothiuronium

The synthesis of this compound (APT) is well-established in chemical literature. A common and effective method involves the reaction of 3-bromopropylamine (B98683) hydrobromide with thiourea (B124793). This reaction is typically carried out in a suitable solvent, such as ethanol. The process yields S-(3-Aminopropyl)isothiourea dihydrobromide, a salt of APT. allenpress.comlookchem.com This straightforward nucleophilic substitution reaction provides a reliable route to the target compound.

Another documented pathway involves the use of 3-chloropropylamine (B7771022) hydrochloride as the starting material, which reacts with thiourea to form the corresponding APT salt. The choice between the bromo or chloro derivative of propylamine (B44156) often depends on availability and reaction kinetics, with the bromo- derivative generally being more reactive.

A variation of this synthesis involves using a protected form of the amine, such as 3-phthalimidopropyl bromide, which reacts with thiourea. Subsequent deprotection of the phthalimide (B116566) group yields the desired this compound salt. This multi-step approach can be advantageous in more complex syntheses where the primary amine needs to be protected during intermediate steps.

The following table summarizes the common starting materials for the synthesis of this compound:

| Starting Material | Reagent | Product |

| 3-Bromopropylamine hydrobromide | Thiourea | S-(3-Aminopropyl)isothiourea dihydrobromide |

| 3-Chloropropylamine hydrochloride | Thiourea | S-(3-Aminopropyl)isothiourea dichloride |

| 3-Phthalimidopropyl bromide | Thiourea | (3-Phthalimidopropyl)isothiuronium hydrobromide |

Exploitation of this compound as a Synthetic Intermediate

This compound serves as a versatile synthetic intermediate in the preparation of various heterocyclic and acyclic compounds. Its bifunctional nature, possessing both an amino and an isothiuronium (B1672626) group, allows for a range of chemical transformations.

One of the primary applications of APT as an intermediate is in the synthesis of guanidino-containing compounds. Through a transguanylation reaction, the isothiuronium moiety can be converted to a guanidinium (B1211019) group. For instance, the reaction of APT with an amine can lead to the formation of a substituted guanidine (B92328) and 3-mercaptopropylamine. This transformation is of significant interest in medicinal chemistry for the synthesis of biologically active molecules.

Furthermore, the amino group of APT can be derivatized to introduce other functionalities. For example, it can undergo acylation, alkylation, or be used as a nucleophile in ring-forming reactions. The resulting derivatives can then be further manipulated, taking advantage of the reactivity of the isothiuronium group.

The isothiuronium group itself can be a precursor to thiols. Under appropriate conditions, hydrolysis of the isothiuronium salt yields 3-mercaptopropylamine. This thiol can then be utilized in various sulfur-based chemical transformations, including the formation of disulfides or thioethers.

Investigations into Novel Synthetic Routes for this compound Derivatives

Research into novel synthetic routes for derivatives of this compound is an active area, driven by the desire to access new chemical entities with potentially useful properties. These investigations often focus on modifying either the aminopropyl backbone or the isothiuronium group.

One approach involves the synthesis of derivatives with substituents on the propyl chain. This can be achieved by starting with a substituted 3-halopropylamine or by modifying the propyl chain of a pre-formed APT derivative. Such modifications can influence the steric and electronic properties of the molecule, potentially leading to new reactivity profiles or biological activities.

Another area of investigation is the development of new methods to form the isothiuronium moiety itself. While the reaction of an alkyl halide with thiourea is standard, researchers are exploring alternative reagents and catalysts to improve efficiency, yield, and substrate scope. This includes the use of different sulfur-containing nucleophiles or activating agents for the alkyl group.

Furthermore, the synthesis of macrocyclic structures incorporating the this compound scaffold is being explored. These syntheses often involve multi-step sequences and the use of high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

Chemical Transformations of this compound

Transguanylation Chemistry and Associated Proton Dynamics

A key chemical transformation of this compound is transguanylation. This process involves the transfer of the amidino group from the isothiuronium sulfur atom to a nitrogen atom, typically the terminal amino group of the same molecule or another amine. In aqueous alkaline solutions, APT undergoes a rapid intramolecular transguanylation to form 3-guanidinopropanethiol. jst.go.jpresearchgate.net This reaction is accompanied by a drop in pH due to the liberation of a proton. researchgate.net

Studies have shown that the rate of this transguanylation is extremely fast. jst.go.jp The reaction is believed to proceed through the ionized form of the isothiuronium salt. jst.go.jp Potentiometric titrations have been used to study the kinetics and thermodynamics of this transformation. The extent of the transguanylation can be calculated from the observed pH drop during the reaction. researchgate.net

The proton dynamics associated with the transguanylation are crucial for understanding the reaction mechanism. The ionization of the isothiuronium salt is a prerequisite for the intramolecular nucleophilic attack of the amino group on the amidino carbon. The subsequent rearrangement and proton transfer steps lead to the formation of the more stable guanidinium group and the thiol.

Reactivity Profiles in Various Chemical Environments

The reactivity of this compound is highly dependent on the chemical environment, particularly the pH. In acidic solutions, the compound is relatively stable as the protonated salt. However, as the pH increases, the deprotonation of the amino group facilitates intramolecular reactions.

In alkaline conditions, as mentioned, transguanylation is the predominant reaction, leading to the formation of 3-guanidinopropanethiol. jst.go.jp This product can then undergo further reactions, such as oxidation of the thiol group to form a disulfide.

In the presence of other nucleophiles, intermolecular reactions can compete with the intramolecular transguanylation. The outcome of the reaction will depend on the concentration and nucleophilicity of the external nucleophile relative to the internal amino group.

The isothiuronium group can also be a leaving group in substitution reactions. Under certain conditions, it can be displaced by other nucleophiles, leading to the formation of new C-S bonds. The reactivity in these transformations can be tuned by the choice of solvent and reaction temperature.

The following table summarizes some of the key chemical transformations of this compound:

| Reaction Type | Conditions | Product(s) |

| Intramolecular Transguanylation | Alkaline pH | 3-Guanidinopropanethiol |

| Hydrolysis | Acidic or basic | 3-Mercaptopropylamine, Urea |

| Reaction with Amines | Varies | Substituted Guanidines, 3-Mercaptopropylamine |

| Oxidation | Oxidizing agents | Disulfide derivatives |

Mechanistic Research of 3 Aminopropylisothiuronium in Preclinical Systems

Molecular and Cellular Mechanisms of Action

Direct Radical Scavenging Capabilities

The compound 3-Aminopropylisothiuronium (APIT) has been investigated for its potential as a radiation-protective agent, with research suggesting its efficacy is rooted in a free radical mechanism. allenpress.com The process of scavenging free radicals is a key antioxidant mechanism, involving the termination of oxidative chain reactions by donating a hydrogen atom or an electron to a radical. researchgate.netnih.gov

Antioxidant peptides, for instance, can inhibit oil oxidation by scavenging free radicals. researchgate.net The antioxidant properties of various compounds are often evaluated by their ability to scavenge free radicals like reactive oxygen species. researchgate.netnih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the antioxidant activity and reaction mechanisms of compounds by examining their ability to scavenge free radicals. nih.gov The primary mechanisms involved in radical scavenging are hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer followed by proton transfer (SET-PT). nih.gov

The efficiency of radical scavenging can be influenced by the molecular structure of the antioxidant. For example, in phenolic compounds, the number and position of hydroxyl groups play a significant role in their antioxidant activity. researchgate.net Similarly, the presence of specific amino acids, such as hydrophobic and aromatic ones, in peptides can enhance their radical scavenging capabilities. researchgate.net

DNA Damage Mitigation Pathways and Repair Mechanisms

Genome integrity is constantly under threat from both internal and external sources of DNA damage. nih.gov This damage needs to be repaired to ensure the accurate reading and duplication of the genetic code by RNA and DNA polymerases. nih.gov To this end, cells have evolved multiple DNA repair mechanisms. nih.gov

One crucial aspect of mitigating DNA damage is the management of oxidative stress, which is strongly linked to DNA damage. mdpi.complos.org Antioxidants are therefore considered a logical therapeutic option. mdpi.com The effectiveness of antioxidants can vary depending on their specific chemical composition. mdpi.com

There are several major DNA repair pathways, including:

Direct Reversal: This involves enzymes that can directly reverse certain types of DNA damage. For example, the AlkB enzyme and its mammalian homologs, ABH2 and ABH3, repair alkylation damage. nih.gov

Base Excision Repair (BER): This pathway deals with small, non-helix-distorting base lesions. It has both a "short-patch" and a "long-patch" sub-pathway. nih.gov

Nucleotide Excision Repair (NER): This pathway repairs bulky, helix-distorting lesions.

Mismatch Repair (MMR): This pathway corrects mismatched bases that can arise during DNA replication.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DNA double-strand breaks.

The cell cycle is also tightly regulated in response to DNA damage. Checkpoints, such as the G2/M checkpoint, prevent cells with damaged DNA from entering mitosis. nih.gov This arrest provides time for the DNA repair mechanisms to function before the cell divides. nih.gov

Modulation of Apoptosis-Related Molecular Cascades

Apoptosis is a regulated form of programmed cell death crucial for eliminating damaged or unnecessary cells. aging-us.comnih.gov Its dysregulation is a hallmark of cancer, contributing to tumor development and resistance to therapies. aging-us.comnih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. frontiersin.org

The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.govfrontiersin.org The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage, and converges at the mitochondria. aging-us.comnih.gov This leads to the release of pro-apoptotic factors like cytochrome c, which then activates initiator caspase-9 through the formation of the apoptosome. aging-us.comnih.gov

Both pathways converge on the activation of effector caspases, such as caspase-3, -6, and -7, which are responsible for the execution phase of apoptosis by cleaving vital cellular substrates. aging-us.comnih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway. aging-us.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bid and Puma). aging-us.comfrontiersin.org The balance between these opposing factions determines whether a cell undergoes apoptosis. aging-us.com Anti-apoptotic proteins work by preventing the release of cytochrome c from the mitochondria, while pro-apoptotic proteins promote it. aging-us.com

Other important modulators of apoptosis include the Inhibitor of Apoptosis (IAP) proteins and FLICE-inhibitory protein (c-FLIP). nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also implicated in regulating apoptosis, primarily by promoting cell survival. frontiersin.org

Role of Sulfhydryl and Amino Functional Groups in Mechanistic Processes

The sulfhydryl (thiol) group, particularly in the amino acid cysteine, and the primary amino groups are chemically reactive and play significant roles in various biological processes. thermofisher.comnih.govresearchgate.net

Sulfhydryl (Thiol) Groups:

Reactivity: Sulfhydryl groups are highly reactive and can participate in several types of chemical reactions, including alkylation and disulfide exchange. thermofisher.com They are present in most proteins, though less numerous than primary amines, allowing for more selective targeting in bioconjugation techniques. thermofisher.com

Structural and Functional Roles: Within proteins, pairs of cysteine sulfhydryl groups can form disulfide bonds, which are crucial for establishing and maintaining the tertiary and quaternary structures of proteins. thermofisher.com The sulfhydryl groups in enzymes can be directly involved in catalysis, substrate binding, and the binding of coenzymes and metal ions. mdpi.comnih.gov For instance, the sulfhydryl group of coenzyme A is vital for fatty acid metabolism. mdpi.com

Redox Regulation: The sulfhydryl group of glutathione (B108866) is critical for neutralizing foreign compounds and reducing peroxides, playing a key role in cellular defense against oxidative stress. mdpi.com The reactivity of sulfhydryl groups is also central to the activation of the Keap1/Nrf2 and heat shock response pathways, which are crucial cellular stress responses. nih.gov Small molecules that can react with sulfhydryl groups can act as inducers of these pathways. nih.gov

Amino Groups:

Reactivity: Primary amino groups are also common functional groups in proteins, found at the N-terminus and on the side chain of lysine (B10760008) residues. They are frequently targeted for chemical modification and crosslinking.

Heterobifunctional Crosslinking: The combination of sulfhydryl-reactive and amine-reactive groups in heterobifunctional crosslinkers offers significant flexibility and control in creating specific bioconjugates. thermofisher.com This allows for the precise linking of different molecules.

Introduction of Sulfhydryl Groups: It is possible to introduce sulfhydryl groups into proteins by reacting primary amino groups with reagents like 2-iminothiolane (B1205332) (Traut's reagent). thermofisher.comresearchgate.net This modification allows for subsequent reactions that are specific to sulfhydryl groups.

Subcellular and Organelle-Specific Interactions

The subcellular localization of a protein is intrinsically linked to its function and its interactions with other molecules. biorxiv.org Mislocalization of proteins is associated with numerous diseases. biorxiv.org Computational methods are increasingly being used to predict the subcellular localization of proteins, which can provide insights into their potential functions. biorxiv.orgfrontiersin.org

Experimental techniques such as subcellular fractionation and immunocytochemistry are employed to determine the localization of proteins within different cellular compartments. nih.gov For example, studies have shown that prolyl endopeptidase (PEP) is primarily found in the perinuclear space and is associated with the microtubule cytoskeleton. nih.gov

The localization of proteins is not always static and can change in response to various cellular signals and environmental stresses. frontiersin.orggoettingen-research-online.de For instance, the localization of plasma membrane intrinsic proteins (PIPs) in plants can be altered by stress, causing them to move from the plasma membrane to intracellular vesicles. researchgate.net This dynamic relocalization can be a mechanism for regulating protein activity and cellular responses. goettingen-research-online.de

The functional state of a protein can also influence its subcellular localization and its turnover rate. goettingen-research-online.de For example, a constitutively active mutant of the small GTPase Rab5a showed an increased lifetime that correlated with its localization to enlarged endosomes. goettingen-research-online.de

Enzymatic and Receptor-Mediated Interactions within Biological Contexts

The interactions of molecules with enzymes and receptors are fundamental to their biological effects.

Enzymatic Interactions:

The compound 2-Aminoethylisothiuronium (AET), a structural analog of APIT, has been shown to undergo transguanylation in the presence of alkali. researchgate.net This chemical transformation involves the transfer of a guanyl group.

Studies have also investigated the effects of AET and APIT on enzymatic characteristics, such as mitochondrial enzymes. jst.go.jp

Receptor-Mediated Interactions:

Receptors are crucial for cellular communication and signaling. For example, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are a major class of glutamate (B1630785) receptors in the brain, responsible for most fast excitatory synaptic transmission. nih.gov

The D2 dopamine (B1211576) receptor is another important therapeutic target, and understanding how ligands interact with it is key to developing selective drugs. nih.gov Studies have identified specific amino acid residues within the receptor that are critical for determining ligand affinity and function. nih.gov Computational docking techniques can be used to model these interactions and predict how different ligands will bind to the receptor. nih.gov

Applications of 3 Aminopropylisothiuronium in Experimental Models

In Vitro Cellular Research Models

In vitro research, which is conducted in a controlled environment outside of a living organism, provides a crucial platform for understanding the molecular mechanisms of action of various compounds. The use of 3-APT in these models has allowed for detailed investigations at the cellular level.

Cell culture systems are indispensable tools for dissecting the intricate cellular and molecular pathways affected by chemical compounds. mdpi.comtudublin.iefrontiersin.org These systems can range from simple two-dimensional (2D) monocultures to more complex three-dimensional (3D) models that better mimic the in vivo environment. mdpi.comtudublin.iefrontiersin.org For instance, 3D cell cultures can provide insights into cell-cell interactions, nutrient and oxygen gradients, and gene expression profiles that are more representative of native tissues. tudublin.iefrontiersin.org

In the context of mechanistic elucidation, studies involving 3-APT would typically involve treating cultured cells with the compound and subsequently analyzing various cellular responses. These analyses can include assessments of cell viability, proliferation, and apoptosis. Furthermore, researchers can delve into specific molecular pathways by examining changes in protein expression and activity, gene expression levels, and the activation of signaling cascades. While specific studies detailing the use of 3-APT in complex 3D culture systems for mechanistic elucidation are not widely available in the provided search results, the principles of these models are well-established for studying various compounds.

The choice between primary cells and immortalized cell lines is a critical consideration in experimental design. nih.govregmednet.comcellculturecompany.com Primary cells are isolated directly from tissues and have a finite lifespan, offering a model that closely mirrors the in vivo state. regmednet.comcellculturecompany.com However, their limited lifespan and donor variability can present challenges. regmednet.com In contrast, immortalized cell lines are capable of indefinite proliferation, providing a consistent and readily available source of cells for research. cellculturecompany.comnih.gov This makes them particularly useful for large-scale or long-term experiments. cellculturecompany.com

The human leukemia monocytic cell line THP-1 is an example of an immortalized cell line that has been extensively used to study monocyte and macrophage functions and to assess the immunomodulating effects of various compounds. nih.gov Studies utilizing such cell lines with 3-APT could provide valuable information on its interaction with specific cell types and its potential to modulate cellular functions. For example, researchers might investigate the effects of 3-APT on cytokine production in an immune cell line or its impact on the differentiation of a progenitor cell line. The table below outlines the key characteristics of primary and immortalized cell lines relevant to such research.

| Feature | Primary Cell Lines | Immortalized Cell Lines |

| Lifespan | Finite | Indefinite |

| Source | Directly from tissue | Spontaneously or induced mutation |

| Genetic Integrity | Generally maintained | Can undergo genetic drift |

| Relevance to in vivo | High | Can differ from original tissue |

| Reproducibility | Lower due to donor variability | High |

High-throughput screening (HTS) is a drug discovery and research process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govpolyplus-sartorius.comwikipedia.org This methodology is crucial for identifying "hit" compounds that can then be further investigated and optimized. nih.govaccscience.com HTS assays are typically performed in microtiter plates with 96, 384, or even 1536 wells, allowing for the simultaneous testing of a large number of substances. wikipedia.org

While the direct use of 3-Aminopropylisothiuronium in a large-scale HTS campaign is not detailed in the provided search results, the framework for such an application is well-established. A compound like 3-APT could be included in a chemical library and screened against a specific molecular target or in a cell-based assay to identify potential biological effects. stanford.edu For example, an HTS campaign could be designed to screen for compounds that protect cells from a particular stressor, and 3-APT could be one of the many compounds tested. The success of an HTS campaign relies on the development of robust and reliable assays with appropriate quality control measures. wikipedia.org

Primary Cell and Immortalized Cell Line Studies

Utilisation in Preclinical Animal Models

Preclinical animal models are essential for evaluating the systemic effects and potential therapeutic applications of compounds in a whole-organism context. nih.gov These studies provide critical information that cannot be obtained from in vitro models alone.

A significant area of research involving this compound and its analogs has been in the field of radioprotection. allenpress.com Animal models are indispensable for studying the effects of radiation and for developing and testing potential radioprotective agents. nih.gov The goal of these studies is to identify compounds that can protect against the harmful effects of radiation exposure.

Defined animal cohorts, often mice, are typically used in these studies. nih.gov The selection of the animal model is crucial and should be based on its relevance to human physiology and the specific research question. nih.gov In a typical radioprotection study, a cohort of animals would be treated with the test compound, such as 3-APT, before being exposed to a controlled dose of radiation. The effectiveness of the compound is then assessed by monitoring survival rates, as well as various physiological and hematological parameters. nih.gov The table below provides an example of a study design for assessing a potential radioprotective agent.

| Group | Treatment | Radiation Exposure | Primary Endpoint |

| 1 | Vehicle Control | Yes | Survival Rate |

| 2 | Compound A | Yes | Survival Rate |

| 3 | Vehicle Control | No | Baseline Health |

| 4 | Compound A | No | Compound Toxicity |

Beyond radioprotection, animal models allow for the comprehensive assessment of the systemic biological responses to a compound. When a substance is administered to a model organism, it is distributed throughout the body and can interact with various organs and systems. This allows researchers to study not only the intended effects of the compound but also any off-target or systemic effects.

Advanced Animal Models for Pathophysiological Inquiry

The investigation of disease mechanisms and potential therapeutic agents frequently relies on the use of animal models that replicate aspects of human pathophysiology. mdpi.com this compound (3-APIT), primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS), is a valuable tool in this context. By reducing the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, 3-APIT allows researchers to probe the function of the NO pathway in various disease states. frontiersin.org While studies specifically documenting the use of 3-APIT in all advanced animal models are not extensively published, the utility of other NOS inhibitors in these models provides a clear framework for its application.

Animal models for pathophysiological inquiry are diverse, ranging from pharmacologically-induced models to complex genetic manipulations designed to mimic human diseases like cystic fibrosis, Parkinson's disease, or autoimmune disorders. nih.govmdpi.commdpi.com In these settings, NOS inhibitors are used to determine the extent to which NO contributes to the disease phenotype. For instance, in models of septic shock, non-selective NOS inhibitors have been administered to investigate the role of NO-mediated vasodilation and hypotension. nih.gov Similarly, in animal studies of hypoxic-ischemic encephalopathy, both non-selective and isoform-selective NOS inhibitors have been employed to assess the neuroprotective potential of blocking NO production. frontiersin.orgnih.gov

The selection of an appropriate animal model is crucial and depends on the specific scientific question. frontiersin.org For example, to study the role of neuronal NOS (nNOS) in neurodegenerative diseases, researchers might use a transgenic mouse model that overexpresses a disease-related protein, in conjunction with administration of a nNOS-selective inhibitor. mdpi.com In the context of inflammatory or autoimmune diseases, models such as collagen-induced arthritis are used, where the contribution of inducible NOS (iNOS) to the inflammatory cascade can be assessed using specific inhibitors. mdpi.com Given that 3-APIT exhibits inhibitory activity against NOS, its application in these well-established animal models would serve to further elucidate the specific contributions of NO to the pathophysiology of these complex diseases.

The table below summarizes findings from studies using various NOS inhibitors in advanced animal models, illustrating the types of inquiries where a compound like 3-APIT would be relevant.

| Pathophysiological Model | Animal Species | NOS Inhibitor Used | Key Research Finding |

| Sepsis / Endotoxemia | Rat, Large Animals | L-NAME (non-selective), S-methylisothiourea (iNOS-selective) | Inhibition of NOS can reverse hypotension but may have complex effects on organ damage and mortality, highlighting the dual role of NO. nih.govrug.nl |

| Hypoxic-Ischemic Encephalopathy | Rat, Piglet, Sheep | Various non-selective and selective inhibitors | Inhibition of nNOS and iNOS shows neuroprotective properties, reducing neuronal cell death in various outcome measures. frontiersin.orgnih.gov |

| Cerebral Artery Reactivity | Duck, Chicken | L-NNA (non-selective) | Used to probe the role of endothelial NO release in the regulation of vascular tone, revealing species-specific differences. mdpi.com |

| Liver Damage (Endotoxemia) | Rat | L-NAME (non-selective), S-methylisothiourea (iNOS-selective) | Selective iNOS inhibition was found to be less detrimental than non-selective inhibition, suggesting isoform-specific roles of NOS in liver injury. rug.nl |

Chemical Biology Approaches with this compound

Chemical biology utilizes the principles and tools of chemistry to study and manipulate biological systems. nih.gov Small molecules, in particular, serve as powerful instruments for probing complex biological processes that may be difficult to investigate using traditional genetic or biochemical techniques alone.

Compound as a Chemical Probe for Biological Processes

A chemical probe is a small-molecule tool used to study and manipulate the function of a specific protein or biological process. rsc.orgthermofisher.com To be considered a high-quality probe, a compound should ideally exhibit high potency, selectivity for its intended target, and demonstrate activity in a cellular context. This compound functions as a chemical probe for nitric oxide synthases (NOS). By binding to and inhibiting these enzymes, it allows for the interrogation of biological processes that are modulated by nitric oxide (NO).

The primary value of 3-APIT as a chemical probe lies in its ability to acutely perturb the activity of NOS, enabling researchers to observe the direct consequences of reduced NO synthesis. NO is a transient gaseous messenger involved in numerous processes, including neurotransmission, immune response, and vascular homeostasis. frontiersin.org Its high reactivity and short half-life make it challenging to study directly. Therefore, inhibitors like 3-APIT are indispensable tools. By applying 3-APIT to cells or tissues, researchers can investigate the role of NO in processes such as protein S-nitrosation, a key post-translational modification where an NO group is added to a cysteine thiol, often altering the protein's function. caymanchem.commdpi.com Using a probe like 3-APIT, one can determine whether the S-nitrosation of a specific protein is dependent on the activity of a particular NOS isoform, thereby linking the enzyme to a specific cellular event. caymanchem.com

The development of chemical probes often involves creating a suite of related molecules, including inactive analogs, to serve as negative controls. This ensures that the observed biological effect is due to the inhibition of the target (on-target effect) and not some other, unrelated interaction (off-target effect). nih.gov While a specific inactive analog for 3-APIT is not widely cited, the comparison of its effects with other structurally different NOS inhibitors can help validate the role of NOS inhibition in a given biological outcome.

The table below lists examples of chemical probes used to investigate the NO signaling pathway, placing 3-APIT within a broader context of tools for studying this system.

| Probe Type | Example Compound(s) | Biological Process Targeted |

| NOS Inhibitor | 3-APIT, L-NAME, S-Methylisothiourea | Nitric Oxide Synthesis |

| NO-Sensitive Fluorescent Dye | Diaminofluoresceins (DAF) | Direct detection of NO levels |

| NO Donor | Sodium Nitroprusside (SNP) | Mimics increased NO production |

| Soluble Guanylyl Cyclase (sGC) Blocker | ODQ | Downstream NO reception |

| S-nitrosothiol Detection Probe | Triarylphosphines, Ascorbate-based reagents | Detection of protein S-nitrosation |

Exploration of Biological Pathways through Chemical Perturbation

Biological pathways are complex networks of interacting molecules that carry out specific cellular functions. plos.org Chemical perturbation, the use of a small molecule to disrupt a specific node in a pathway, is a powerful strategy for mapping these networks and understanding their function. nih.gov By inhibiting nitric oxide synthase (NOS), 3-APIT serves as a chemical perturbagen for the nitric oxide signaling pathway, allowing for its exploration.

The canonical NO pathway begins with the synthesis of NO from L-arginine by NOS. cmbr-journal.com NO then diffuses to nearby cells and binds to its primary receptor, soluble guanylyl cyclase (sGC). This binding activates sGC, which converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate downstream effectors, most notably protein kinase G (PKG), which phosphorylates a variety of target proteins, leading to a physiological response. frontiersin.org

By applying 3-APIT, researchers can block the very first step of this cascade. The resulting depletion of NO prevents the activation of sGC and the subsequent production of cGMP. Observing the downstream cellular consequences of this blockade allows for the identification of processes and endpoints that are dependent on this pathway. For example, if the application of 3-APIT prevents the relaxation of a blood vessel in response to a specific stimulus, it provides strong evidence that the NO/cGMP pathway is the mediator of that relaxation. mdpi.com This approach can be used to trace connections and dependencies, effectively "mapping" the pathway's influence on cellular behavior. nih.gov

The table below outlines the key molecular events in the NO signaling pathway and how they are affected by perturbation with an inhibitor like 3-APIT.

| Pathway Component | Function in Pathway | Effect of Perturbation with 3-APIT |

| Nitric Oxide Synthase (NOS) | Synthesizes NO from L-arginine | Enzyme activity is inhibited |

| Nitric Oxide (NO) | Diffusible second messenger | Intracellular and intercellular levels are reduced |

| Soluble Guanylyl Cyclase (sGC) | NO receptor; produces cGMP | Remains in its inactive state |

| Cyclic GMP (cGMP) | Second messenger | Intracellular levels are not elevated |

| Protein Kinase G (PKG) | Downstream effector kinase | Remains inactive; does not phosphorylate its targets |

| Final Physiological Response | e.g., smooth muscle relaxation, neurotransmission modulation | The specific NO-dependent response is blocked or attenuated |

Structure Activity Relationship Sar Studies of 3 Aminopropylisothiuronium Derivatives

Identification of Key Pharmacophores and Structural Elements for Activity

The biological activity of 3-aminopropylisothiuronium and its analogues is intrinsically linked to specific structural features, known as pharmacophores. For their radioprotective effects, two key functional groups are considered essential: a basic amino group and a sulfur-containing moiety, which in the case of APT is the isothiuronium (B1672626) group.

The isothiuronium group is a prodrug form of a thiol. In vivo, particularly at physiological pH, this compound undergoes rearrangement to form 3-mercaptopropylguanidine (MPG). This conversion to the free thiol is critical for the compound's radioprotective mechanism, which is believed to involve the scavenging of free radicals generated by ionizing radiation. Therefore, the isothiuronium functionality serves as a stable, deliverable form of the active thiol.

The aminopropyl chain is another critical element. The presence of a basic amino group, which is protonated at physiological pH, is thought to facilitate the molecule's interaction with negatively charged biological macromolecules like DNA. This interaction may help to concentrate the radioprotective agent in close proximity to DNA, a primary target of radiation-induced damage.

Studies on a variety of aminothiol (B82208) and isothiuronium compounds have highlighted several key structural parameters that influence their efficacy:

The nature of the sulfur group: The isothiuronium group is a common and effective choice, but other sulfur-containing groups have also been investigated. The key is the ability to form a free thiol in vivo.

The length of the alkyl chain: The distance separating the amino and the isothiuronium groups is crucial. For many aminothiols, a two or three-carbon chain appears to be optimal for radioprotective activity. Separation by more than three carbons can lead to a decrease in protective ability.

Substitution on the amino group: Acylation of the amino group has been shown to markedly decrease activity, underscoring the importance of the basicity of this group for its biological function.

A fundamental design concept for effective aminothiol radioprotectors involves a flexible alkyl chain backbone carrying a positive charge from one or more amine groups to interact with DNA, and a free or capped thiol group to scavenge reactive oxygen species. wikipedia.org

Rational Design and Synthesis of Novel Analogues for Research Purposes

The rational design of novel this compound analogues is guided by the SAR principles identified through preclinical studies. The goal is often to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. Researchers have explored various modifications to the basic APT structure to investigate their impact on biological activity.

One approach involves the synthesis of hybrid compounds. For instance, novel compounds containing an edaravone (B1671096) analogue and 3-n-butylphthalide ring-opening derivatives have been synthesized and evaluated for their radioprotective effects. nih.gov This strategy aims to combine the pharmacophoric elements of different molecules to create a synergistic effect.

Another strategy focuses on modifying the alkyl backbone and the substitution on the amine and thiol groups. For example, a family of 17 new nucleophilic-polyamine and aminothiol structures were designed and synthesized to identify new radioprotectors. The design elements in such studies often include:

Varying the length and charge of the DNA-interacting alkylamine backbone.

Modifying the nucleophilicity of the reactive oxygen species (ROS)-scavenging group.

The synthesis of these analogues typically involves multi-step chemical reactions. For instance, the synthesis of a novel aminothiol compound with a linear alkylamino backbone and three terminal thiols was designed to increase the number of radical-scavenging groups. The capping of amine and thiol groups in some designed molecules is intended to enhance stability and permeability.

These rationally designed analogues are then used as research tools to further probe the mechanisms of action and to refine the SAR models for this class of compounds.

Correlation of Structural Modifications with Preclinical Efficacy in Experimental Systems

The preclinical efficacy of newly synthesized this compound derivatives is typically assessed in various in vitro and in vivo experimental systems. These studies aim to establish a direct correlation between specific structural modifications and the resulting biological activity, often in the context of radioprotection.

In a study of a library of new aminothiol molecules, it was found that smaller molecules with 4-6 carbons, 1-2 amine groups, and a single thiol were the most effective radioprotectors. nih.gov This highlights the importance of molecular size and the number of functional groups. One particular analogue, PrC-210, which is a five-carbon, single thiol, alkylamine, demonstrated significant radioprotective effects, conferring 100% survival in mice exposed to a lethal dose of radiation.

The position of the thiol group has also been shown to be a critical factor. Analogues with a terminal thiol projecting away from the DNA-interacting backbone have shown enhanced efficacy. This spatial arrangement is thought to optimize the radical scavenging potential around the DNA molecule.

The table below summarizes the general structure-activity relationships observed for aminothiol and isothiuronium derivatives in preclinical studies.

| Structural Modification | Effect on Preclinical Radioprotective Efficacy | Rationale/Observation |

| Alkyl Chain Length | Optimal efficacy is often observed with 2-3 carbon atom separation between the amino and thiol/isothiuronium groups. | Longer or shorter chains can lead to reduced activity. |

| Substitution on Amino Group | Acylation or substitution that reduces the basicity of the amino group generally decreases efficacy. | A basic amino group is crucial for interaction with biological targets. |

| Nature of Sulfur Group | The isothiuronium group acts as an effective prodrug for the active thiol form. | The in vivo conversion to a free thiol is essential for radical scavenging. |

| Number of Thiol Groups | Increasing the number of thiol groups can potentially enhance radical scavenging capacity. | More thiols can neutralize more reactive oxygen species. |

| Molecular Size | Smaller molecules (e.g., with 4-6 carbon backbones) have shown high efficacy. | Smaller size may facilitate better cell penetration and distribution. |

| Thiol Projection | Projecting the thiol group away from the main backbone can improve efficacy. | This may optimize the geometry for scavenging radicals around DNA. |

These correlations between structural modifications and preclinical efficacy are vital for the development of the next generation of radioprotective agents based on the this compound scaffold.

Advanced Analytical and Theoretical Research on 3 Aminopropylisothiuronium

Advanced Analytical Methodologies

Advanced analytical techniques are crucial for characterizing 3-Aminopropylisothiuronium and its derivatives, monitoring reaction kinetics, and ensuring sample purity. These methods include potentiometric, spectroscopic, and chromatographic analyses.

Potentiometric Analysis of Compound Transformations

Potentiometric titration is a key technique for investigating the transformation of this compound in solution. protocols.ioresearchgate.net This method measures the potential difference between two electrodes as a titrant is added, allowing for the determination of equilibrium constants and the monitoring of reactions that involve a change in ion concentration. protocols.io

In alkaline solutions, this compound is known to undergo a rapid intramolecular transguanylation to form 3-mercaptopropylguanidine. This transformation involves the release of a hydrogen ion, resulting in a continuous drop in pH, which can be precisely monitored using potentiometry. jst.go.jp The titration curve reveals the extent of this transformation. From such titration curves, important physicochemical parameters like the apparent acid dissociation constant (pKa) can be determined graphically. jst.go.jp For this compound, the pKa value has been determined to be 8.6 at 25°C, which is a critical parameter for understanding its behavior in physiological systems. jst.go.jp

Table 1: Potentiometric Data for Aminoalkylisothiuronium Salts

| Compound | Apparent pKa (at 25°C) | Transformation Product |

| 2-Aminoethylisothiuronium | 7.5 | 2-Aminothiazoline / Mercaptoethylguanidine |

| This compound | 8.6 | 3-Mercaptopropylguanidine |

This table presents the apparent pKa values determined from potentiometric titrations and the resulting transformation products for this compound and a related compound. Data sourced from jst.go.jp.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components in a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its reactions. torontech.comopenaccessjournals.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. hplc.eugoogle.com

A reversed-phase HPLC (RP-HPLC) method could be developed for the analysis of this compound. hplc.eunih.gov In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. hplc.euethz.ch The compound and its transformation products or impurities would be separated based on their differing polarities. Detection is typically achieved using a UV detector set at a wavelength where the analyte or its derivatives absorb light. openaccessjournals.com By injecting samples at different time points during a reaction, the disappearance of the starting material and the appearance of products can be quantified, allowing for the determination of reaction kinetics. torontech.com The purity of a sample is determined by the relative area of the main peak compared to any impurity peaks in the chromatogram. nih.gov

Table 3: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution. |

| Gradient | 5% to 95% B over 20 min | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 210 nm | Detection of the isothiuronium (B1672626)/guanidinium (B1211019) chromophore. |

| Injection Vol. | 10 µL | Standard volume for sample introduction. |

This table outlines a plausible set of starting parameters for developing an HPLC method for the analysis of this compound and its related compounds. hplc.euethz.chnih.gov

Computational Chemistry and Theoretical Modeling

Theoretical and computational methods provide a molecular-level understanding that complements experimental findings. These approaches can predict the electronic structure, reactivity, and interactions of this compound with biological systems.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. epfl.charxiv.orgaps.org These methods can be used to calculate a variety of properties for this compound, such as its optimized geometry, orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. cp2k.orgresearchgate.net

These calculations can provide insights into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack or intermolecular interactions. Such calculations can be performed on both this compound and its transguanylation product, 3-mercaptopropylguanidine, to understand the thermodynamic driving forces of the transformation.

Table 4: Representative Data from a DFT Calculation on a Small Organic Molecule

| Calculated Property | Typical Value/Output | Significance |

| Total Energy | e.g., -450.123 Hartrees | Thermodynamic stability. |

| HOMO Energy | e.g., -6.5 eV | Related to ionization potential; electron-donating ability. |

| LUMO Energy | e.g., +1.2 eV | Related to electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | e.g., 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | e.g., 2.5 Debye | Measure of overall molecular polarity. |

| Atomic Charges | (List of charges per atom) | Identifies partial positive and negative sites. |

This table provides examples of typical output from a quantum chemical calculation and the significance of each property. The values are illustrative and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations of Biological Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. glycoforum.gr.jpstanford.edunih.govresearchgate.net This technique is particularly valuable for understanding how a small molecule like this compound interacts with biological macromolecules, such as proteins or DNA. nih.gov Given that this compound and its derivatives are known for their radioprotective properties, MD simulations can be employed to elucidate the molecular mechanisms behind this effect. nih.govmdpi.comnih.govscielo.br

In a typical MD simulation, the molecule of interest is placed in a simulated physiological environment (e.g., a box of water molecules) along with its biological target. nih.gov The interactions between all atoms are described by a set of equations known as a force field. By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve over time. researchgate.net

Analysis of these trajectories can reveal:

Binding Modes: How and where this compound or its active form, 3-mercaptopropylguanidine, binds to a biological target.

Interaction Energies: The strength of the interaction, identifying key residues or bases involved in binding through forces like hydrogen bonds and van der Waals interactions.

Conformational Changes: How the binding of the molecule affects the structure and dynamics of the biological target, and vice-versa. nih.gov

For example, MD simulations could be used to model the interaction of 3-mercaptopropylguanidine with DNA to investigate its ability to scavenge free radicals near the genetic material or to induce conformational changes in DNA that might make it more resistant to radiation damage. mdpi.commdpi.comnih.gov

Table 5: Key Components and Outputs of a Molecular Dynamics Simulation

| Component/Output | Description | Relevance to this compound |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | Defines the interactions between the compound and biological target. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | Simulates the physiological environment. |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Must be long enough to observe the biological event of interest. |

| Trajectory | A file containing the coordinates of all atoms at each time step. | The raw data from which all other analyses are derived. |

| RMSD/RMSF | Root Mean Square Deviation/Fluctuation. | Measures the stability of the system and the flexibility of different regions. |

| Binding Free Energy | Calculated energy of binding (e.g., via MM/PBSA or MM/GBSA). | Quantifies the affinity of the compound for its target. |

This table outlines the essential elements and common analytical outputs of an MD simulation study aimed at investigating the biological interactions of a small molecule. glycoforum.gr.jpnih.govresearchgate.net

In Silico Prediction of Chemical Behavior and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules. openaccessjournals.com These calculations can predict various properties, from the stability of different conformations to the sites most susceptible to chemical attack.

Optimized Molecular Geometry

A fundamental step in computational chemistry is to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. This is typically achieved using methods like Density Functional Theory (DFT). For this compound, this calculation would reveal precise bond lengths, bond angles, and dihedral angles. The resulting three-dimensional structure is crucial for understanding its spatial arrangement and how it might interact with other molecules.

Hypothetical Data Table: Optimized Geometry Parameters for this compound (Note: The following data is illustrative and not derived from published experimental or computational results.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | C-S | 1.85 Å |

| Bond Length | C=N (isothiourea) | 1.30 Å |

| Bond Length | N-H (amine) | 1.01 Å |

| Bond Length | C-C (propyl chain) | 1.54 Å |

| Bond Angle | S-C-N | 118° |

| Bond Angle | C-N-C | 121° |

| Dihedral Angle | C-C-C-N | 178° |

Electronic Properties

The electronic properties of a molecule govern its reactivity and interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The electrostatic potential map illustrates the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the terminal amino group and the isothiuronium group would be key areas of interest.

Hypothetical Data Table: Electronic Properties of this compound (Note: The following data is illustrative and not derived from published experimental or computational results.)

| Property | Calculated Value (DFT/B3LYP/6-31G*) | Interpretation |

| HOMO Energy | -6.5 eV | Represents the energy of the highest energy electrons; potential site for electrophilic attack. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital; potential site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 4.8 Debye | Suggests a polar molecule capable of strong dipole-dipole interactions. |

Reactivity Descriptors

Reactivity descriptors, often derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Fukui functions, for example, identify which atoms in a molecule are most likely to accept or donate electrons, thus predicting the sites for nucleophilic and electrophilic attack. Bond Dissociation Energy (BDE) calculations can predict the energy required to break a specific bond, indicating which bonds are most likely to cleave during a chemical reaction. For this compound, BDE calculations could assess the stability of the C-S bond versus the C-N bonds in the propyl chain under various conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are not captured by static quantum chemical calculations. arxiv.org These simulations are governed by force fields that approximate the potential energy of the system. epdf.pub

Conformational Analysis

MD simulations can explore the conformational landscape of flexible molecules like this compound. The propyl chain allows for significant rotational freedom, and simulations can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape changes in different environments and how this might affect its ability to bind to a biological target. epdf.pub

Solvation Effects

The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). This allows for the study of how the solvent affects the molecule's conformation and reactivity. For a charged species like the isothiuronium salt, solvation by polar water molecules would be a key factor in its stability and behavior in aqueous solutions.

Interaction with Biomolecules

A primary application of MD simulations in medicinal chemistry is to study the interaction between a small molecule and a biological macromolecule, such as a protein or DNA. arxiv.orgepdf.pub If this compound were to be studied as a radioprotective agent, MD simulations could model its binding to a target protein. These simulations can reveal the specific binding mode, identify key interacting amino acid residues, and calculate the binding free energy, which is a measure of the affinity of the molecule for the target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. qubit-pharmaceuticals.com

Descriptor Calculation

The first step in QSAR modeling is to calculate molecular descriptors for a set of related compounds. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges). For a QSAR study involving this compound and its analogs, a wide range of constitutional, topological, and quantum-chemical descriptors would be calculated.

Model Development and Validation

Using the calculated descriptors and experimental activity data, a mathematical model is developed using statistical techniques like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines). The goal is to create an equation that can accurately predict the activity of new, untested compounds based solely on their structural descriptors.

The predictive power of a QSAR model must be rigorously validated. Internal validation techniques (e.g., leave-one-out cross-validation) assess the model's robustness, while external validation, using a set of compounds not included in the model development, tests its ability to predict the activity of new molecules.

Predictive Applications

A validated QSAR model can be a powerful tool in drug discovery and chemical research. It can be used to screen large virtual libraries of compounds to identify those with high predicted activity, prioritizing them for synthesis and experimental testing. Furthermore, the descriptors included in the QSAR model can provide insights into the structural features that are important for the desired activity, guiding the rational design of more potent and selective analogs of this compound.

Future Directions and Unexplored Research Avenues for 3 Aminopropylisothiuronium

Emerging Research Paradigms and Methodological Innovations

The landscape of pharmacology and toxicology is being reshaped by technological and methodological innovations that could be applied to deepen the understanding of 3-Aminopropylisothiuronium. nih.govjptcp.com These new paradigms shift the focus from traditional observational studies to more integrated, predictive, and personalized approaches.

Future research on APT could leverage advancements in several key areas. High-throughput screening (HTS) and computational chemistry, including AI and machine learning, can be used to predict the bioactivity of APT derivatives and their interactions with biological targets. jptcp.com The development of "organ-on-a-chip" technologies and other advanced in vitro models offers a more accurate and ethical platform for studying the compound's effects on human tissues compared to traditional animal models. ascpt.org

Furthermore, the field of radiation protection is moving beyond classical models to include phenomena like radiation-induced genomic instability and bystander effects, where non-irradiated cells exhibit damage signals. nih.gov Investigating APT's ability to mitigate these complex, non-targeted effects represents a significant new research frontier. A more holistic approach, considering not just cell survival but also long-term mental and systemic health impacts of radiation exposure, could reveal new applications for radioprotectants like APT. oup.com

Potential for Integration with Novel Biological Systems

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers a transformative platform for both producing and investigating small molecules like this compound. nih.govoup.com This field provides unprecedented opportunities to study the compound's interaction with precisely controlled biological environments.

One promising avenue is the use of APT as a molecular probe to validate new therapeutic targets. nih.gov Engineered cell lines with specific genetic circuits could be designed to report on cellular stress or DNA damage pathways. APT could then be introduced to study its ability to modulate these synthetic systems, providing clear, quantitative data on its mechanism of action. nih.gov This approach allows for the dissection of complex biological processes in a way that is not possible in natural systems.

Additionally, synthetic biology could be used to create microbial chassis for the production of APT or its derivatives, potentially leading to more efficient and sustainable manufacturing processes. nih.gov There is also potential for integrating APT into therapeutic synthetic biology circuits. For instance, engineered cells designed to sense disease biomarkers could be programmed to respond to an external trigger like APT, adding a layer of control to cell-based therapies. mdpi.combiorxiv.org

Unaddressed Mechanistic Questions and Hypotheses

While the radioprotective effects of aminothiols like this compound are often attributed to their ability to scavenge free radicals and the essential role of their amine (-NH2) and sulfhydryl (-SH) groups, this may be an incomplete picture. escholarship.org Several fundamental questions about its mechanism of action remain unanswered, providing fertile ground for future research.

A key area of inquiry is the compound's activity beyond radical scavenging. Does APT directly influence DNA repair enzymes or cell cycle checkpoint proteins? The process of transguanylation, a chemical transformation that APT can undergo, is known to occur, but its biological significance and whether the resulting metabolites have their own pharmacological activity are not fully understood. researchgate.net Exploring these secondary or alternative mechanisms could reveal new applications for the compound.

Furthermore, the classical understanding of radioprotection focuses on the direct effects of radiation. However, emerging paradigms highlight the importance of indirect, systemic effects. nih.gov Future studies could investigate whether APT can modulate the "bystander effect," where irradiated cells send damaging signals to neighboring, non-irradiated cells. Another hypothesis is that APT's efficacy could be linked to its ability to induce a state of transient, localized hypoxia or to influence the circadian rhythm of cells, both of which are known to affect radiosensitivity. spacegeneration.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Aminopropylisothiuronium, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between isothiourea derivatives and alkylamines. To optimize purity, control reaction parameters such as temperature (maintained at 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios (1:1.2 molar ratio of amine to isothiourea). Post-synthesis purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is critical. Characterization using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) ensures purity validation .

Q. How should researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct solubility tests by dissolving the compound incrementally in solvents (e.g., water, DMSO, ethanol) under controlled pH (4–9) and temperature (25–37°C). Monitor stability via UV-Vis spectroscopy (absorbance at 220–300 nm) over 24–72 hours. For hydrolytic stability, use LC-MS to detect degradation products. Buffer systems (e.g., phosphate-buffered saline) can mimic physiological conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (local exhaust ventilation) and personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Emergency measures include immediate decontamination with water (15+ minutes for skin/eye exposure) and access to safety showers. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be systematically analyzed?

- Methodological Answer : Apply the ToxRTool framework to evaluate study quality, scoring criteria such as test substance characterization, study design, and plausibility of results. Compare endpoints (e.g., LD50, NOAEL) across studies, adjusting for variables like dosage form (aqueous vs. lipid-based) and model organisms (rats vs. zebrafish). Meta-analysis using fixed/random-effects models can resolve discrepancies .

Q. What experimental strategies can elucidate the mechanism of action of this compound in cellular systems?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Pair this with functional assays (e.g., mitochondrial membrane potential via JC-1 dye or ROS detection via DCFH-DA). Pharmacological inhibition (e.g., caspase inhibitors for apoptosis studies) or CRISPR knockouts of candidate pathways (e.g., NF-κB) can validate mechanistic hypotheses .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases from the PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental IC50 values from enzyme inhibition assays (e.g., fluorometric kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.